{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine
Description
{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine is a boron-containing pyrazole derivative characterized by a dimethylamine-substituted ethyl chain and a tetramethyl-dioxaborolan group at the 4-position of the pyrazole ring. This article compares its structural, synthetic, and functional attributes with related compounds.
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BN3O2/c1-11-13(12(2)19(17-11)10-9-18(7)8)16-20-14(3,4)15(5,6)21-16/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCYHOBVEOYSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CCN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a pyrazole ring and a dioxaborolane moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H22BNO3 |
| Molar Mass | 251.13 g/mol |
| Density | 1.05 g/cm³ (predicted) |
| Melting Point | 95-99°C (lit.) |
| Appearance | Solid, white to pale brown |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
Kinase Inhibition
Research indicates that this compound may inhibit several kinases involved in cancer progression. For example, it has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) with sub-micromolar IC50 values. This inhibition can lead to reduced tumor growth in certain cancer models.
Biological Activity and Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Another area of research focused on neuroprotection. The compound was found to protect neuronal cells from oxidative stress-induced damage in preclinical models.
Safety and Toxicity
While promising results have been observed regarding its efficacy, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects.
Comparison with Similar Compounds
Structural Analogs with Pyrazole-Boronate Motifs
(a) 3,5-Dimethyl-1-(2-methyl-benzyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2246835-74-3)
- Substituents : 2-methyl-benzyl group at the 1-position of pyrazole.
(b) 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (PubChem CID: 1091687)
- Substituents : Ethylamine group at the 1-position; lacks the boronate moiety.
- Key Differences : The absence of the dioxaborolan group eliminates its utility in cross-coupling reactions. However, the free amine enhances reactivity in nucleophilic substitutions or coordination chemistry.
- Synthesis : Prepared via direct alkylation of pyrazole, a simpler route than boron-ester functionalization .
Comparison Table 1: Structural and Functional Attributes
*Estimated based on structural formula.
Boron-Containing Heterocycles in Cross-Coupling Reactions
The tetramethyl-dioxaborolan group in the target compound enables participation in palladium-catalyzed Suzuki-Miyaura reactions, similar to arylboronates described by Miyaura and Suzuki . For example:
- Compound 17 (): A complex molecule with a dioxaborolan-substituted quinazoline. Unlike the target compound, its bulkier structure may hinder reaction rates in cross-couplings due to steric hindrance .
- Reactivity Comparison : Pyrazole-based boronates (e.g., target compound) generally exhibit faster transmetalation in Suzuki reactions compared to arylboronates due to the electron-rich pyrazole ring enhancing boron’s electrophilicity .
Pharmacological Potential
While direct pharmacological data for the target compound is absent, structurally related compounds provide insights:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
